molecular formula C7H13NO2S B3103261 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 14347-75-2

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3103261
CAS No.: 14347-75-2
M. Wt: 175.25 g/mol
InChI Key: MZCNGVXYLYQSTG-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 14347-75-2) is a heterocyclic compound of significant interest in scientific research, featuring a thiazolidine ring substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position . This structure makes it a valuable building block for synthesizing more complex molecules and studying its inherent biological activities . Researchers have extensively investigated its potential, with in vitro studies demonstrating promising antimicrobial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with critical metabolic pathways . Furthermore, this thiazolidine derivative exhibits anti-inflammatory properties, with research indicating it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications for conditions characterized by chronic inflammation . Chemically, the compound can undergo various reactions, including oxidation to form sulfoxides or sulfones, reduction, and nucleophilic substitution, which allows for the generation of diverse derivatives with tailored properties . The thiazolidine ring is also known to undergo hydrolysis to its corresponding aldehyde and aminothiol under acid or basic aqueous conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCNGVXYLYQSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropylamine with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, TCA serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for generating derivatives with tailored properties. For example:

  • Oxidation : TCA can be oxidized to form sulfoxides or sulfones.
  • Reduction : It can be reduced to yield more saturated thiazolidine derivatives.
  • Substitution : TCA can participate in nucleophilic substitution reactions.

Biology

TCA has been extensively studied for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : In vitro studies have demonstrated TCA's effectiveness against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for survival.
  • Anti-inflammatory Effects : Research indicates that TCA inhibits enzymes involved in inflammatory pathways (e.g., cyclooxygenase and lipoxygenase), suggesting its potential therapeutic applications in conditions characterized by chronic inflammation .

Medicine

Ongoing research is exploring TCA's potential as a therapeutic agent for various diseases. Its mechanisms of action include enzyme inhibition and modulation of receptor activity, which could lead to new treatments for inflammatory diseases and infections.

Industrial Applications

In the industrial sector, TCA is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into various formulations, enhancing product performance in applications ranging from pharmaceuticals to agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of TCA against Staphylococcus aureus and Escherichia coli. Results indicated that TCA exhibited significant inhibitory effects on both bacterial strains, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research investigated the anti-inflammatory effects of TCA in a murine model of arthritis. The findings revealed that TCA treatment significantly reduced inflammation markers and joint swelling, highlighting its therapeutic potential in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares the substituents, molecular weights, and key physicochemical properties of 2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid with structurally related compounds:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight CAS Number Key Properties
This compound Isopropyl C₇H₁₁NO₂S 173.23* Not provided Moderate polarity; steric hindrance from branched alkyl group
2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Fluorophenyl C₁₀H₁₀FNO₂S 227.25 198991-78-5 Enhanced aromaticity; electron-withdrawing fluorine
(4S)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3-Hydroxyphenyl C₁₀H₁₁NO₃S 225.26 1217529-11-7 Polar due to hydroxyl group; potential for hydrogen bonding
2-(Trifluoromethylphenyl)-1,3-thiazolidine-4-carboxylic acid 4-Trifluoromethylphenyl C₁₁H₁₀F₃NO₂S 277.26 154541-44-3 High lipophilicity; strong electron-withdrawing CF₃ group
2-(L-Arabino-tetrahydroxybutyl)-4R-1,3-thiazolidine-4-carboxylic acid L-Arabino-tetrahydroxybutyl C₈H₁₅NO₆S 277.34 342385-52-8 Hydrophilic; multiple hydroxyl groups enhance solubility

*Calculated molecular weight based on formula.

Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition : Thiazolidin-4-ones with aryl substituents (e.g., phenyl, 4-fluorophenyl) show moderate AChE inhibition (IC₅₀ ~10–50 µM), attributed to π-π stacking interactions with the enzyme’s active site . The isopropyl analog may exhibit weaker inhibition due to reduced aromaticity.
  • Tyrosinase Inhibition : 2-(Substituted phenyl) analogs (e.g., 2-hydroxyphenyl, 4-methoxyphenyl) demonstrate tyrosinase inhibitory activity (IC₅₀ ~20–80 µM), with hydroxyl groups enhancing metal chelation in the enzyme’s active site .
Anticancer Potential
  • The L-arabino-tetrahydroxybutyl derivative (CAS 342385-52-8) inhibits proliferation of neoplastic cells by disrupting redox balance, with IC₅₀ values in the low micromolar range .

Key Research Findings

Substituent Effects on Bioactivity :

  • Aryl groups (e.g., phenyl, fluorophenyl) enhance enzyme inhibition due to planar structures facilitating target binding, while alkyl groups (e.g., isopropyl) may improve metabolic stability .
  • Hydrophilic substituents (e.g., hydroxyl, tetrahydroxybutyl) increase water solubility but reduce membrane permeability .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., CF₃, F) on aryl rings improve tyrosinase inhibition by stabilizing charge-transfer interactions .
  • Branched alkyl groups (e.g., isopropyl) may reduce cytotoxicity compared to aromatic analogs, as seen in comparative studies of thiazolidine derivatives .

Biological Activity

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial and anti-inflammatory effects. The following sections will provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidine ring with a carboxylic acid group and an isopropyl substituent. Its molecular formula is C7H13N1O2SC_7H_{13}N_1O_2S and it has a molecular weight of approximately 175.25 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
  • Cellular Interaction : It can modulate receptor activity, affecting signaling pathways that regulate inflammation and immune responses .

Research Findings and Case Studies

StudyFindingsMethodology
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.In vitro susceptibility testing
Showed significant reduction in inflammatory cytokines in cell culture models.Enzyme inhibition assays
Explored the compound's potential as a therapeutic agent in animal models of inflammation.In vivo studies on mice

Recent Developments

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the thiazolidine ring have been investigated for improved efficacy against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, and how is purification achieved?

The compound is typically synthesized via a condensation reaction between L-cysteine hydrochloride and ketones or aldehydes under basic conditions. For example, derivatives are prepared by reacting L-cysteine hydrochloride with substituted ketones in a 1:1.1 molar ratio in a water-ethanol solvent system. After stirring at room temperature for 6 hours, the product is isolated via filtration and purified using silica gel column chromatography (n-hexane:ethyl acetate, 3:1) . Note: While this method is standard, one cited study was retracted; cross-validate protocols with recent literature.

Q. Which physicochemical properties are critical for characterizing this compound, and how are they measured?

Key properties include:

  • LogP (2.566): Indicates lipophilicity, measured via reverse-phase HPLC or computational modeling.
  • Melting point (175–177°C): Determined using differential scanning calorimetry (DSC).
  • PSA (74.63 Ų): Calculated using fragment-based methods to predict membrane permeability . These parameters are essential for assessing solubility, stability, and bioavailability in drug discovery.

Q. What in vitro assays are used to evaluate the antimicrobial activity of thiazolidine derivatives?

Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., B. subtilis, P. aeruginosa). For example, nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)- analogs) show enhanced activity due to electron-withdrawing effects, with MICs comparable to ciprofloxacin (Table 1, ).

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the aryl group influence antimicrobial activity?

Substituent effects follow the trend p-NO₂ > m-NO₂ > o-NO₂ , as para-nitro groups maximize electron withdrawal, enhancing interactions with bacterial enzymes like dihydrofolate reductase. Chlorine substituents (e.g., 4-chlorophenyl) also improve activity but require optimization to balance hydrophobicity and target binding .

Q. What analytical challenges arise in detecting thiazolidine derivatives in complex matrices, and how are they addressed?

Bound-state forms (e.g., 2-(isobutyl)-1,3-thiazolidine-4-carboxylic acid in beer) can hydrolyze during distillation, generating artifact aldehydes. To mitigate this, use gentle extraction methods (e.g., solid-phase microextraction) and validate results with LC-MS/MS to distinguish intact compounds from degradation products .

Q. How are in vivo pharmacological studies designed to evaluate thiazolidine derivatives, and what controls are necessary?

In vivo studies typically involve:

  • Group allocation : Rats (n=16/group) divided into control, positive control (e.g., ciprofloxacin), and test compound groups.
  • Dosage : Based on preliminary in vitro IC₅₀ values, administered intraperitoneally or orally.
  • Endpoints : Inflammation markers (e.g., TNF-α) or bacterial load reduction. Retracted studies highlight the need for rigorous replication and third-party validation of results .

Q. Which computational strategies predict the binding affinity of thiazolidine derivatives to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like penicillin-binding proteins. For example, the N-H group in thiazolidines forms hydrogen bonds with active-site residues, as confirmed by FT-IR peaks at 1571–1580 cm⁻¹ .

Q. How do structural modifications (e.g., propan-2-yl vs. aryl groups) impact metabolic stability?

Bulky substituents like propan-2-yl reduce cytochrome P450-mediated oxidation, enhancing half-life. Compare metabolic profiles using liver microsome assays and LC-HRMS to identify major metabolites .

Methodological Considerations

  • Contradictions : Retracted studies (e.g., ) emphasize verifying synthesis and pharmacological data via peer-reviewed protocols.
  • Advanced Techniques : Combine SAR analysis with machine learning (e.g., QSAR models) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid

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